molecular formula C7H10N2O B1593770 (4-Methoxyphenyl)hydrazine CAS No. 3471-32-7

(4-Methoxyphenyl)hydrazine

Cat. No.: B1593770
CAS No.: 3471-32-7
M. Wt: 138.17 g/mol
InChI Key: PVRSIFAEUCUJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

(4-Methoxyphenyl)hydrazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or inhaled. It may cause allergic skin reactions .

Mechanism of Action

Mode of Action

The exact mode of action of (4-Methoxyphenyl)hydrazine is currently unknown due to the lack of specific studies on this compound. Hydrazine derivatives are generally known to interact with biological targets through the formation of covalent bonds, which can lead to changes in the function of the target molecules .

Biochemical Pathways

It has been used in the preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole , indicating that it may be involved in the synthesis of various organic compounds.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability . Further pharmacokinetic studies are needed to fully understand the ADME properties of this compound.

Result of Action

Its role in the synthesis of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole suggests that it may have potential applications in organic synthesis .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its melting point is 160-162 °C (dec.) (lit.) , indicating that it may be stable at room temperature but can decompose at higher temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methoxyphenyl)hydrazine can be synthesized through the reduction of 4-methoxy-nitrobenzene using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. Another common method involves the diazotization of p-anisidine followed by reduction with stannous chloride in hydrochloric acid .

Industrial Production Methods: Industrial production typically follows the diazotization route due to its efficiency and scalability. The process involves:

Chemical Reactions Analysis

Types of Reactions: (4-Methoxyphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be further reduced to form hydrazones.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrazine hydrate and stannous chloride are frequently used.

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are used under basic conditions.

Major Products:

Comparison with Similar Compounds

    Phenylhydrazine: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

    4-Methylphenylhydrazine: Has a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.

    4-Chlorophenylhydrazine: Contains a chlorine atom, which significantly alters its reactivity and applications.

Uniqueness: (4-Methoxyphenyl)hydrazine is unique due to the presence of the methoxy group, which enhances its nucleophilicity and stabilizes reaction intermediates. This makes it particularly useful in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

(4-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRSIFAEUCUJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188269
Record name (4-Methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3471-32-7
Record name (4-Methoxyphenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3471-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl)hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxyphenyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxyphenyl)hydrazine
Reactant of Route 2
(4-Methoxyphenyl)hydrazine
Reactant of Route 3
Reactant of Route 3
(4-Methoxyphenyl)hydrazine
Reactant of Route 4
Reactant of Route 4
(4-Methoxyphenyl)hydrazine
Reactant of Route 5
Reactant of Route 5
(4-Methoxyphenyl)hydrazine
Reactant of Route 6
Reactant of Route 6
(4-Methoxyphenyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.